molecular formula C13H10FNO4 B6389677 5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261959-94-7

5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6389677
CAS No.: 1261959-94-7
M. Wt: 263.22 g/mol
InChI Key: MIZBJZYVNQFFOX-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that has garnered interest in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of nicotinic acid derivatives, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step reactions. One common method includes the reaction of picolinic acid with 3-fluoro-4-methoxyaniline in the presence of a condensing agent such as EDCI or DCC. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential neuroprotective and antitumor properties.

    Drug Discovery: The compound serves as a lead molecule in developing new therapeutic agents.

    Neuroscience: Its neuroprotective effects make it a candidate for studying neurodegenerative diseases.

    Industrial Chemistry: It is used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(3-Fluoro-4-methoxyphenyl)-6-hydroxynicotinic acid include:

  • 5-(3-Fluoro-4-methoxyphenyl)picolinic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the nicotinic acid moiety with the 3-fluoro-4-methoxyphenyl group

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-3-2-7(5-10(11)14)9-4-8(13(17)18)6-15-12(9)16/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBJZYVNQFFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687560
Record name 5-(3-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-94-7
Record name 5-(3-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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